molecular formula C20H25N3O4 B2838334 N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954010-95-8

N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2838334
CAS No.: 954010-95-8
M. Wt: 371.437
InChI Key: OBRYNYVATXXTPY-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative with two phenyl rings substituted with dimethoxy and dimethylamino groups . Oxalamides are a class of organic compounds containing a functional group with the general structure R-CO-NH-CO-R’. They are amides of oxalic acid.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the compound’s solubility, melting point, boiling point, and reactivity could be predicted .

Scientific Research Applications

Novel Psychoactive Substances (NPS) Identification and Analysis

  • Differentiation of Isomers: Research has developed methods using gas chromatography retention indices and multivariate analysis of ion abundances in electron ionization mass spectra to distinguish between positional isomers of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamines (NBOMes), a class of NPS. This study supports the use of chemometric approaches for classifying unknown compounds and highlights the relevance of understanding the structural nuances of substances like N1-(2,5-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide in forensic chemistry (Davidson & Jackson, 2019).

Synthetic Methodologies

  • Synthesis of Oxalamides

    A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the versatility and potential of oxalamide derivatives in synthetic organic chemistry. This methodology provides a high-yielding route to both di- and mono-oxalamides, demonstrating the chemical utility of oxalamide structures similar to this compound (Mamedov et al., 2016).

  • Copper-Catalyzed Coupling Reactions

    N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, demonstrating the potential of oxalamide derivatives in facilitating complex chemical syntheses. This highlights the utility of oxalamide derivatives in promoting efficient and diverse coupling reactions under mild conditions (Chen et al., 2023).

Structural and Mechanistic Insights

  • Conformational Properties and Structural Preferences: Computational studies on the oxalamide group, including N,N'-dimethyloxalamide, have explored its conformational properties and the structural preferences of polyoxalamides. This research provides insights into the isomerization process and energetics of oxalamide derivatives, offering a deeper understanding of their potential applications in material science and polymer chemistry (Armelin et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or reactive. Proper handling and disposal procedures should be followed when working with any chemical .

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-23(2)15-7-5-14(6-8-15)11-12-21-19(24)20(25)22-17-13-16(26-3)9-10-18(17)27-4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYNYVATXXTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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